

Chmfl-abl-121: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Chmfl-abl-121	
Cat. No.:	B12424208	Get Quote

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Introduction

Chmfl-abl-121 is a novel and highly potent small molecule inhibitor targeting the ABL kinase, the key driver of chronic myeloid leukemia (CML).[1][2] Developed through a sophisticated structure-guided drug design approach, Chmfl-abl-121 distinguishes itself as a type II kinase inhibitor with significant efficacy against both wild-type BCR-ABL and a spectrum of drug-resistant mutants, most notably the recalcitrant T315I "gatekeeper" mutation.[1] This technical guide provides an in-depth exploration of the mechanism of action of Chmfl-abl-121, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: A Type II Kinase Inhibitor

Chmfl-abl-121 functions as a type II inhibitor of the ABL kinase. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. This mode of action often leads to higher selectivity compared to ATP-competitive type I inhibitors. The development of **Chmfl-abl-121** originated from the type I

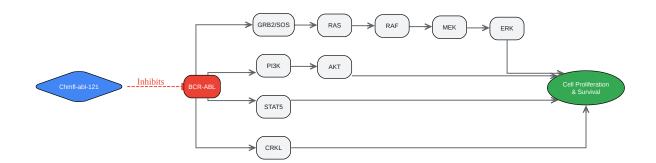


inhibitor axitinib, and through a "binding mode switch" strategy, it was engineered to adopt this more selective and potent type II binding.[1]

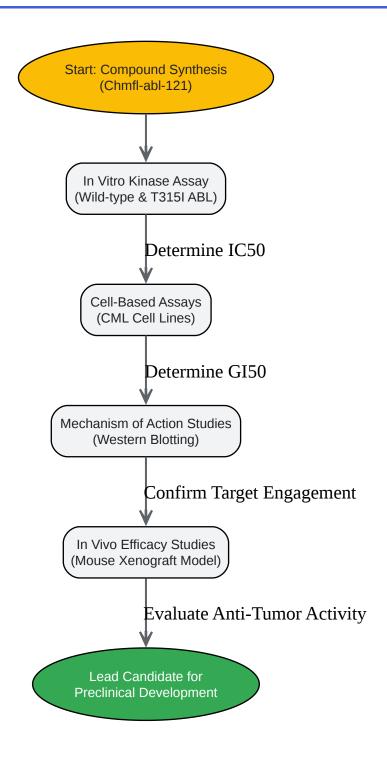
BCR-ABL Signaling Pathway and Inhibition by Chmflabl-121

The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the constitutively active BCR-ABL tyrosine kinase. This oncogenic kinase drives the pathogenesis of CML by activating a network of downstream signaling pathways that promote cell proliferation and survival. **Chmfl-abl-121**, by inhibiting the kinase activity of BCR-ABL, effectively shuts down these aberrant signals.









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References

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- 2. Cell proliferation and viability assays [bio-protocol.org]
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